2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
CAS No.: 1269525-48-5
Cat. No.: VC2923438
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid - 1269525-48-5](/images/structure/VC2923438.png)
Specification
CAS No. | 1269525-48-5 |
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Molecular Formula | C18H23NO3 |
Molecular Weight | 301.4 g/mol |
IUPAC Name | 2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid |
Standard InChI | InChI=1S/C18H23NO3/c1-2-3-12-19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,15H,2-3,6-7,10-12H2,1H3,(H,21,22) |
Standard InChI Key | BGNZXLDNFOKYHZ-UHFFFAOYSA-N |
SMILES | CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O |
Canonical SMILES | CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid is characterized by its unique spirocyclic structure where a cyclopentane ring and an isoquinoline moiety share a carbon atom at position 1 of the cyclopentane and position 3' of the isoquinoline. The compound has been assigned CAS number 1239714-33-0 and possesses a molecular formula of C18H23NO3 with a molecular weight of 301.4 g/mol . It is important to note that the compound contains a sec-butyl substituent at the 2' position of the isoquinoline ring, which distinguishes it from related compounds with different alkyl substitutions.
Structural Parameters
The spirocyclic framework creates a three-dimensional architecture with specific spatial relationships between the functional groups. The compound features:
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A spirocyclic junction between cyclopentane and isoquinoline rings
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A sec-butyl group at position 2' of the isoquinoline ring
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A carbonyl group at position 1' creating an oxo functionality
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A carboxylic acid group at position 4' of the isoquinoline component
These structural elements contribute to the compound's potential biological activity and chemical reactivity patterns.
Chemical Identifiers and Nomenclature
The compound has several synonyms and identifiers that facilitate its reference in scientific literature:
Identifier | Value |
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CAS Number | 1239714-33-0 |
Molecular Formula | C18H23NO3 |
Molecular Weight | 301.4 g/mol |
IUPAC Name | 2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid |
Alternative Name | 2'-(butan-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid |
Standard InChI | InChI=1S/C18H23NO3/c1-3-12(2)19-16(20)14-9-5-4-8-13(14)15(17(21)22)18(19)10-6-7-11-18/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H,21,22) |
Standard InChIKey | KUMXRUUTBNJLKU-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O |
Table 1: Chemical identifiers for 2'-sec-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid .
Physical and Chemical Properties
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are primary techniques used for structural confirmation and purity assessment of this compound. The spirocyclic nature of the compound creates distinctive patterns in its NMR spectrum, with characteristic chemical shifts for the protons adjacent to the spiro center. Mass spectrometry typically reveals a molecular ion peak corresponding to its molecular weight of 301.4 g/mol, with fragmentation patterns reflecting cleavage at key structural junctions .
Synthetic Methodologies
General Approaches to Spirocyclic Isoquinolines
The synthesis of spiro[cyclopentane-1,3'-isoquinoline] derivatives involves several established methodologies. The spirocyclic connection between the cyclopentane and isoquinoline rings represents a synthetic challenge that has been approached through various reaction types:
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Pictet-Spengler Reaction: This classic approach involves the condensation of a substituted phenethylamine with a cyclic ketone, followed by ring closure. For spirocyclic isoquinolines, this reaction has been adapted to incorporate the spiro junction during the cyclization step .
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Three-Component Reactions: More modern approaches utilize multi-component reactions that efficiently create the spirocyclic framework in fewer steps. These reactions typically involve an isoquinoline precursor, a cyclopentane derivative, and a coupling reagent .
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Polar [3+2] Cycloaddition: This strategy has been employed for the construction of related spirocyclic compounds, though typically involving different heterocyclic components .
Specific Synthesis of 2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
The specific synthesis of the target compound likely involves a modified Pictet-Spengler approach, where the sec-butyl group is incorporated early in the synthetic sequence. A general synthetic route might involve:
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Preparation of an appropriately substituted phenethylamine
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Introduction of the sec-butyl group
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Cyclization to form the isoquinoline core
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Formation of the spiro junction with the cyclopentane ring
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Oxidation or functional group modification to establish the carboxylic acid moiety
The exact reaction conditions, yields, and purification methods would depend on the specific synthetic approach chosen .
Structural Relationships and Analogues
Related Spirocyclic Compounds
The target compound belongs to a broader family of spirocyclic systems that share similar structural motifs but differ in specific substituents or ring systems:
Compound | Structural Differences | CAS Number |
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2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid | Cyclohexane instead of cyclopentane | 56736947 |
2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid | 2-methoxyethyl instead of sec-butyl | 1217531-62-8 |
2'-butyl-1'-oxo-N-(pyridin-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide | N-(pyridin-2-yl)-carboxamide instead of carboxylic acid | Not specified |
Table 2: Structural analogues of 2'-sec-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid .
Structure-Activity Relationships
The structural features of spirocyclic isoquinolines have significant implications for their biological activities. Several key structure-activity relationships have been observed:
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The nature of the spirocyclic ring system (cyclopentane versus cyclohexane) influences the three-dimensional orientation of functional groups and consequently affects receptor binding profiles.
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The substituent at position 2' (in this case, sec-butyl) plays a crucial role in determining lipophilicity and interaction with hydrophobic binding pockets of potential biological targets.
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The carboxylic acid functionality at position 4' provides opportunities for hydrogen bonding and ionic interactions with biological targets, which can be critical for activity.
Analytical Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of 2'-sec-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide critical information about the compound's structure, with characteristic signals for the spiro junction, aromatic protons of the isoquinoline moiety, and the sec-butyl group.
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Infrared (IR) Spectroscopy: This technique reveals key functional groups, particularly the carbonyl stretching bands of the carboxylic acid (~1700 cm-1) and the amide carbonyl (~1650 cm-1).
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Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula and provides fragmentation patterns that support structural assignments .
Chromatographic Methods
Purification and purity assessment of the compound typically involve:
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High-Performance Liquid Chromatography (HPLC): Used for both analytical assessment of purity and preparative purification of the compound.
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Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions and preliminary purity assessment.
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Column Chromatography: Often employed for larger-scale purification during synthetic procedures .
Current Research Directions and Future Perspectives
Recent Research Trends
Recent investigations into spirocyclic isoquinoline derivatives have focused on several key areas:
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Development of efficient synthetic methodologies, particularly those employing catalytic approaches and greener reaction conditions.
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Exploration of biological activities, with emphasis on identifying specific molecular targets and mechanisms of action.
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Application in materials science, where the unique spatial arrangement of spirocyclic systems can confer interesting physical properties.
Future Research Opportunities
The compound presents several promising avenues for future investigation:
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Structure-based drug design utilizing the unique three-dimensional architecture of the spirocyclic system.
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Derivatization of the carboxylic acid functionality to create analogues with modified pharmacokinetic properties.
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Integration into larger molecular systems as a structural motif that can impart specific conformational constraints.
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Further exploration of biological activities, particularly in therapeutic areas with unmet medical needs .
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